molecular formula C22H35BN2O4 B3101138 Tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)piperidine-1-carboxylate CAS No. 1385016-81-8

Tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)piperidine-1-carboxylate

Cat. No.: B3101138
CAS No.: 1385016-81-8
M. Wt: 402.3 g/mol
InChI Key: SDPXBZZSEDIBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boron-containing piperidine derivative featuring a tert-butyl carbamate group and a phenylamino linker. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 3-position of the phenyl ring renders it valuable for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine amine, enhancing stability during synthetic steps. Its molecular formula is C23H36BNO4 (calculated based on structural analogs in and ), with applications in medicinal chemistry and materials science as a synthetic intermediate.

Properties

IUPAC Name

tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-13-11-17(12-14-25)24-18-10-8-9-16(15-18)23-28-21(4,5)22(6,7)29-23/h8-10,15,17,24H,11-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPXBZZSEDIBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101105361
Record name 1-Piperidinecarboxylic acid, 4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101105361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385016-81-8
Record name 1-Piperidinecarboxylic acid, 4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385016-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101105361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative and the subsequent formation of the piperidine ring. One common synthetic route involves the reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid derivative can be oxidized to form boronic esters or borates.

  • Reduction: The piperidine ring can be reduced to form secondary amines.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic reagents like bromine or nitric acid are employed.

Major Products Formed:

  • Oxidation: Boronic esters or borates.

  • Reduction: Secondary amines.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules.

  • Biology: It serves as a reagent in biochemical assays and studies involving boronic acid derivatives.

  • Industry: It is utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems. The piperidine ring can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

A. tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (CAS 956136-85-9)

  • Structure : Boronate ester at the 4-position of the phenyl ring, directly attached to the piperidine.
  • Molecular Formula: C22H34BNO4 .
  • Key Differences: Positional isomerism: The boron group’s placement (4-position vs. 3-position in the target compound) alters steric and electronic profiles. Linker: Direct phenyl-piperidine bond vs. phenylamino linker in the target compound.
  • Implications : The 4-substituted derivative may exhibit higher symmetry and reduced steric hindrance in coupling reactions.

B. tert-Butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate (CAS 1310383-45-9)

  • Structure: Phenoxymethyl spacer between piperidine and boronate-substituted phenyl.
  • Molecular Formula: C23H36BNO5 .
  • Key Differences: Linker: Ether (phenoxymethyl) vs. phenylamino in the target compound. Molecular Weight: 417.35 g/mol vs. ~413.35 g/mol (estimated for the target).
  • Implications: The ether linker increases hydrophilicity and may reduce rigidity compared to the amino linkage.

C. tert-Butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate

  • Structure : Vinyl-boronate group conjugated to piperidine.
  • Key Differences :
    • Conjugation : Ethenyl spacer introduces π-orbital overlap, enhancing electron delocalization.
    • Reactivity : Likely more reactive in Heck-like couplings vs. Suzuki-Miyaura for aromatic boronates .
Functional Group and Ring Modifications

A. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

  • Structure : Hydroxymethyl group instead of boronate ester.
  • Molecular Formula: C17H25NO3 (estimated).
  • Implications : Lacks boron, limiting cross-coupling utility but offering hydroxyl group for further derivatization (e.g., esterification) .

B. Piperazine Derivatives (e.g., tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate)

  • Structure : Piperazine ring replaces piperidine; trifluoromethyl enhances electronegativity.
  • Implications : Piperazine’s basicity and conformational flexibility differ from piperidine, affecting drug-likeness and solubility .
Physicochemical Properties
Property Target Compound CAS 956136-85-9 CAS 1310383-45-9
Molecular Weight ~413.35 g/mol 381.31 g/mol 417.35 g/mol
Boron Position 3-phenyl 4-phenyl 4-phenyl (ether linker)
Linker Type Phenylamino Direct C-C bond Phenoxymethyl
Predicted logP ~3.5 (moderate lipophilicity) ~3.8 ~3.2 (due to ether)

Biological Activity

Tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)piperidine-1-carboxylate is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C16_{16}H30_{30}BNO4_{4}
  • Molecular Weight : 311.22 g/mol
  • CAS Number : 1048970-17-7
  • Purity : Typically >97% in commercial preparations

Structural Representation

The structure includes a piperidine ring, a carboxylate group, and a boronate moiety which may influence its biological interactions.

Research indicates that compounds containing boron atoms can interact with various biological targets, including enzymes and receptors. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems or other enzymatic pathways.

In Vitro Studies

  • GSK-3β Inhibition : Preliminary studies suggest that derivatives related to this compound exhibit inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a crucial regulator in various cellular processes including metabolism and cell cycle regulation. Inhibitory concentrations (IC50_{50}) for related compounds have been reported to range from 10 to 1314 nM .
  • Cytotoxicity Assays : The compound was evaluated for cytotoxic effects using the MTT assay on various cancer cell lines (e.g., HepG2, MCF-7). Results indicated minimal cytotoxicity at concentrations up to 10 µM, suggesting a favorable safety profile .

Summary of Biological Evaluations

Study Type Target IC50_{50} (nM) Comments
GSK-3β InhibitionGSK-3β10 - 1314Varies by structural analogs
CytotoxicityCancer Cell Lines>10 µMMinimal cytotoxicity observed

Case Study 1: GSK-3β Inhibition

In a study focusing on the structure-activity relationship (SAR) of piperidine derivatives, modifications to the piperidine nitrogen substituent significantly influenced GSK-3β inhibitory potency. Bulky groups increased activity while smaller substituents led to reduced efficacy .

Case Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory properties of related compounds. It was found that certain derivatives could suppress nitric oxide production and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)piperidine-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

Borylation : Introduce the dioxaborolane group via Suzuki-Miyaura coupling or direct substitution using pinacol borane derivatives.

Amination : Couple the boronate ester with a piperidine derivative under Buchwald-Hartwig conditions or nucleophilic aromatic substitution.

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amines, followed by acidic or catalytic hydrogenation for deprotection .

  • Characterization : Intermediates are validated via 1H^1H/13C^{13}C NMR (deuterated solvents like CDCl3_3), LC-MS for purity (>95%), and FT-IR for functional groups (e.g., B-O stretches at ~1350 cm1^{-1}) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (Ar/N2_2) to prevent hydrolysis of the boronate ester .
  • Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and avoid water jets to prevent dispersion .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound when encountering low boronate ester formation?

  • Methodological Answer :

  • Parameter Screening : Vary catalyst systems (e.g., Pd(dppf)Cl2_2 vs. Pd(PPh3_3)4_4) and bases (K2 _2CO3_3 vs. Cs2 _2CO3_3) to enhance cross-coupling efficiency.
  • Solvent Effects : Test polar aprotic solvents (DMF, THF) vs. toluene; microwave-assisted synthesis may reduce reaction time .
  • Monitoring : Use TLC (UV-active boronate intermediates) and in-situ 11B^{11}B NMR to track boronate formation .

Q. How should researchers resolve contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) during characterization?

  • Methodological Answer :

  • Isotopic Labeling : Confirm deuterated solvent purity (e.g., residual DMSO-d5_5 peaks in 1H^1H NMR).
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals. For boronate esters, 11B^{11}B NMR can confirm B-O bonding (δ ~28–32 ppm) .
  • Crystallography : If crystalline, single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirming regioisomers) .

Q. What strategies mitigate instability of the dioxaborolane group in aqueous or protic environments during biological assays?

  • Methodological Answer :

  • Buffering : Use non-aqueous solvents (DMSO) or borate buffers (pH 7–9) to stabilize the boronate ester .
  • Prodrug Design : Convert the boronate to a protected form (e.g., trifluoroborate salts) for improved stability in vitro .
  • Kinetic Studies : Monitor degradation via HPLC at 254 nm to identify half-life under physiological conditions .

Data Contradiction Analysis

Q. How to address discrepancies between computational (DFT) predictions and experimental results regarding the compound’s reactivity?

  • Methodological Answer :

  • Reevaluate Models : Adjust DFT parameters (solvent models, basis sets) to better match experimental conditions (e.g., SMD for solvation effects).
  • Experimental Validation : Perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., 15N^{15}N) to probe mechanistic pathways .
  • Collaboration : Cross-validate with independent labs to rule out instrumentation bias .

Experimental Design

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its boronate ester functionality?

  • Methodological Answer :

  • Enzyme Inhibition : Test against serine proteases (e.g., thrombin) via fluorogenic substrates; boronate esters often act as transition-state analogs .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and flow cytometry to assess permeability in cell lines (e.g., HEK293) .
  • Stability Profiling : Incubate in human plasma (37°C) and quantify intact compound via LC-MS/MS over 24 hours .

Tables for Key Data

Property Value/Method Reference
Molecular Weight 430.32 g/mol (C23H34BNO4_{23}H_{34}BNO_4)
Synthetic Yield 45–68% (optimized Pd-catalyzed coupling)
HPLC Purity >95% (C18 column, 0.1% TFA in H2 _2O/MeCN)
Stability (pH 7.4) t1/2_{1/2} = 6.2 hours (37°C)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.